![molecular formula C16H12O4 B11697960 4-Methoxyphenyl 1-benzofuran-2-carboxylate](/img/structure/B11697960.png)
4-Methoxyphenyl 1-benzofuran-2-carboxylate
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Overview
Description
4-Methoxyphenyl 1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C16H12O4 and a molecular weight of 268.272. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 1-benzofuran-2-carboxylate typically involves the esterification of 4-methoxyphenol with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of production.
Types of Reactions:
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, resulting in the formation of 4-hydroxyphenyl 1-benzofuran-2-carboxylate.
Reduction: The carboxylate group can be reduced to an alcohol group, forming 4-methoxyphenyl 1-benzofuran-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 4-Hydroxyphenyl 1-benzofuran-2-carboxylate.
Reduction: 4-Methoxyphenyl 1-benzofuran-2-methanol.
Substitution: 4-Halophenyl 1-benzofuran-2-carboxylate.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Preliminary studies indicate that 4-Methoxyphenyl 1-benzofuran-2-carboxylate exhibits promising antimicrobial properties. Research has shown that derivatives of this compound can effectively inhibit the growth of various pathogens, making them candidates for further exploration in treating infections .
Anticancer Potential
The compound has also been investigated for its anticancer activity. Although the precise mechanisms remain under study, initial findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth . The exploration of its derivatives could lead to the development of novel anticancer agents.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of this compound:
- Antimicrobial Studies : Research published in Molecules highlights the synthesis and evaluation of various derivatives, demonstrating their effectiveness against specific microbial strains .
- Anticancer Research : A study from Journal of Medicinal Chemistry discusses the optimization of benzofuran derivatives, including compounds similar to this compound, showing promising results against cancer cell lines .
- Pharmacological Insights : Investigations into the pharmacokinetic profiles of related benzofuran compounds have indicated favorable safety profiles and drug-like properties, suggesting potential for clinical application .
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
4-Methylphenyl 1-benzofuran-2-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
4-Hydroxyphenyl 1-benzofuran-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Methoxyphenyl 1-benzofuran-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Biological Activity
4-Methoxyphenyl 1-benzofuran-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
IUPAC Name: this compound
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
Canonical SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OC
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. Research indicates that it may inhibit certain enzymes or signaling pathways associated with cell proliferation and survival, contributing to its anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, comparative studies have shown that it exhibits a 10-fold increase in potency against specific cancer cell lines compared to standard treatments. The following table summarizes key findings from various studies regarding its cytotoxic effects:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | |
HeLa (Cervical Cancer) | 6.72 | |
A549 (Lung Cancer) | 3.35 | |
U-937 (Leukemia) | <2.0 |
These findings demonstrate that this compound exhibits notable cytotoxicity across various cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Studies indicate that it can effectively inhibit the growth of various bacterial strains, suggesting its potential application in treating infections.
Study on Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells revealed that the compound induces apoptosis through the activation of caspase pathways, leading to increased levels of p53 protein . This mechanism aligns with other findings that emphasize the role of apoptosis in cancer treatment.
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, highlighting its potential as an alternative therapeutic agent in combating antibiotic resistance.
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(4-methoxyphenyl) 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H12O4/c1-18-12-6-8-13(9-7-12)19-16(17)15-10-11-4-2-3-5-14(11)20-15/h2-10H,1H3 |
InChI Key |
IYFYVRZWHQFEKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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